2-(2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione
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Overview
Description
The compound contains several functional groups and structural features that are common in medicinal chemistry, including a triazolo[4,5-d]pyrimidine moiety, a piperazine ring, and an isoindoline-1,3-dione group . These groups are often found in biologically active compounds and pharmaceuticals .
Synthesis Analysis
While specific synthetic routes for this compound are not available, similar compounds are often synthesized through multi-step processes involving the formation of the triazole ring, followed by the introduction of the piperazine and isoindoline-1,3-dione groups .Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the triazole and pyrimidine rings. The piperazine ring could provide some three-dimensional structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the triazole and pyrimidine rings, as well as the piperazine and isoindoline-1,3-dione groups .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms could result in the formation of hydrogen bonds, influencing its solubility and stability .Scientific Research Applications
Synthesis and Receptor Antagonist Activity
Research has been conducted on derivatives related to the compound, focusing on their synthesis and activity as receptor antagonists. One study involved the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives to test for 5-HT2 and alpha 1 receptor antagonist activity. Among the synthesized compounds, some exhibited potent 5-HT2 antagonist activity without showing alpha 1 antagonist activity in vivo, indicating their potential use in treatments targeting serotonin receptors (Watanabe et al., 1992).
Antimicrobial and Antihypertensive Applications
Another area of application includes the synthesis of 1,2,4-triazolo[1,5-alpha]pyrimidines with potential antihypertensive properties. Certain derivatives showed promising antihypertensive activity in vitro and in vivo, suggesting their use as antihypertensive agents (Bayomi et al., 1999). Additionally, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and found to possess good or moderate antimicrobial activities against test microorganisms, highlighting their potential in antimicrobial therapies (Bektaş et al., 2010).
Luminescent Properties and Photo-induced Electron Transfer
Furthermore, studies on novel piperazine substituted naphthalimide model compounds have been conducted to explore their luminescent properties and photo-induced electron transfer mechanisms. These compounds exhibit fluorescence quantum yields and free energy of charge separation, indicating their potential applications in fluorescent probes and materials science (Gan et al., 2003).
Fluorescent Ligands for Receptors
The synthesis of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety was also explored. These compounds demonstrated very high to moderate 5-HT(1A) receptor affinity and good fluorescence properties, suggesting their potential application in receptor visualization and research (Lacivita et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN8O3/c25-15-5-7-16(8-6-15)33-22-20(28-29-33)21(26-14-27-22)31-11-9-30(10-12-31)19(34)13-32-23(35)17-3-1-2-4-18(17)24(32)36/h1-8,14H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUXADJOWNLOQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)CN5C(=O)C6=CC=CC=C6C5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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